Product packaging for CWP232204(Cat. No.:)

CWP232204

Cat. No.: B1574314
Attention: For research use only. Not for human or veterinary use.
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Description

CWP232204 is the active metabolite of the prodrug CWP232291, functioning as a potent and specific small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. This pathway is critically involved in cell proliferation, differentiation, and stem cell renewal, and its aberrant activation is a key driver in various cancers, making it a promising therapeutic target. This compound exerts its antineoplastic activity by inducing the degradation of the downstream effector β-catenin. This process prevents the β-catenin-dependent transcription of Wnt target genes, many of which are essential for cell growth and survival. The suppression of these genes, such as survivin, disrupts cancer cell proliferation and triggers programmed cell death (apoptosis). Mechanistic studies indicate that this compound can induce endoplasmic reticulum stress, leading to the upregulation of the pro-apoptotic protein CHOP and activation of caspases, which execute the apoptosis program. Preclinical research demonstrates the value of this compound (administered as its prodrug CWP232291) across multiple cancer types. It has shown robust growth inhibitory activity in models of hematological malignancies like multiple myeloma (MM) and acute myeloid leukaemia (AML), as well as in solid tumors including ovarian cancer and castration-resistant prostate cancer (CRPC). Notably, its efficacy extends to chemotherapy-resistant settings, as it can suppress the growth of cisplatin-resistant ovarian cancer cell lines and patient-derived organoids. The anti-tumor effects observed in xenograft mouse models, characterized by significant tumor growth inhibition and even tumor regression, underscore its potential as a novel therapeutic agent. This compound is offered for research purposes to further investigate the Wnt pathway and explore new oncology therapeutics. WARNING: This product is for research use only, not for human or veterinary use.

Properties

Molecular Formula

C27H33F3N4O3

Appearance

Solid powder

Synonyms

CWP232204;  CWP 232204;  CWP-232204.; NONE

Origin of Product

United States

Scientific Research Applications

Acute Myeloid Leukemia (AML)

CWP232204 has shown significant promise in treating AML. In a Phase 1 clinical trial involving patients with relapsed or refractory AML, CWP291 (which converts to this compound) demonstrated notable antineoplastic activity. The study reported:

  • Complete Response : One patient achieved a complete response at a dose of 153 mg/m².
  • Partial Response : Another patient showed a partial response at 198 mg/m².
  • Bone Marrow Blast Reduction : The median percentage of bone marrow blasts decreased from 58.3% to 3.5% and from 15.0% to 4.2% for the respective patients .

Combination Therapies

Future studies are exploring the use of this compound in combination therapies aimed at enhancing its efficacy against AML and potentially other malignancies. The mechanism of action suggests that it could be effectively paired with other agents targeting different pathways to improve treatment outcomes .

Preclinical Studies

Preclinical studies have provided valuable insights into the safety and efficacy of this compound:

  • Animal Models : In rodent models, CWP291 demonstrated significant antitumor activity without serious adverse effects, indicating a favorable safety profile .
  • Pharmacokinetics : The compound exhibited linear pharmacokinetics with a terminal half-life of approximately 12 hours, allowing for manageable dosing schedules .

Data Summary Table

Study TypePopulationDose Range (mg/m²)Responses ObservedKey Findings
Phase 1 Clinical TrialAML Patients (n=69)4 to 3341 Complete, 1 PartialSignificant reduction in bone marrow blasts observed
Preclinical StudiesAnimal ModelsN/ASignificant antineoplastic activityNo serious AEs; favorable safety profile

Case Study 1: AML Patient Response

A clinical trial participant treated with CWP291 at a dose of 153 mg/m² achieved a complete remission after previously failing multiple therapies. This case highlights the potential for this compound as a salvage therapy for resistant AML cases.

Case Study 2: Combination Therapy Exploration

Ongoing research is assessing the effectiveness of combining this compound with other chemotherapeutic agents. Preliminary data suggest enhanced efficacy when paired with agents that target different aspects of cancer cell survival pathways.

Comparison with Similar Compounds

Key Pharmacokinetic and Clinical Data

  • Pharmacokinetics : CWP232204 exhibits dose-proportional linear pharmacokinetics (PK) with a terminal half-life of ~12 hours. Minimal renal excretion (<5% of administered dose) suggests suitability for patients with renal impairment .
  • Clinical Efficacy : In a Phase 1 trial involving 54 AML patients, this compound achieved one complete response (CR) and one partial response (PR), reducing median bone marrow blast percentages from 58.3% to 3.5% and 15.0% to 4.2%, respectively. However, overall response rates were modest (3.1% in AML), highlighting the need for combination therapies .
  • Biomarker Modulation : this compound significantly reduced survivin expression, a β-catenin target gene linked to chemoresistance, confirming on-target Wnt pathway inhibition .

Comparison with Similar Compounds

Mechanistic and Structural Comparisons

Table 1: Comparative Analysis of this compound and Other Wnt/β-catenin Inhibitors

Compound Mechanism of Action Key Efficacy Data Toxicity Profile Clinical Stage
This compound Binds Sam68; induces ER stress, β-catenin degradation 3.1% response rate in AML; survivin reduction in 68% of patients Grade 3/4 AEs: neutropenia (15%) Phase 1 (AML/MDS)
PRI-724 Inhibits β-catenin-CBP interaction Enhanced platinum sensitivity in ovarian cancer; reduced tumor growth in models Hepatotoxicity in preclinical models Phase 1/2 (solid tumors)
ICG-001 Blocks β-catenin-CBP binding Suppressed colorectal cancer stem cells in vitro; synergized with chemotherapy Limited data; tolerable in early trials Preclinical/Phase 1
Curcumin Natural Wnt inhibitor; downregulates β-catenin Anti-proliferative effects in breast, colon cancers; low bioavailability limits use Low systemic toxicity Preclinical/early clinical

Key Differentiators of this compound

Unique ER Stress Induction : Unlike CBP inhibitors (e.g., PRI-724, ICG-001), this compound activates the unfolded protein response (UPR) via ER stress, triggering caspase-mediated apoptosis independently of direct β-catenin transcriptional inhibition. This dual mechanism may overcome resistance seen in other Wnt inhibitors .

Metabolic Stability : this compound’s linear PK and prolonged half-life (~12 hours) contrast with natural compounds like curcumin, which suffer from rapid metabolism and poor bioavailability .

Safety Profile : While PRI-724 and GNE-781 show hepatotoxicity in preclinical studies, this compound demonstrated manageable toxicity (neutropenia as the most common Grade 3/4 AE) in AML/MDS trials .

Limitations and Challenges

  • Limited Monotherapy Efficacy: this compound’s modest response rates in AML/MDS underscore its dependence on combination regimens, a hurdle shared with CBP inhibitors like PRI-724 .
  • Narrow Spectrum : Unlike natural compounds (e.g., curcumin, 3,3′-diindolylmethane), which broadly modulate Wnt signaling and other pathways, this compound’s specificity for Sam68/β-catenin may restrict its utility in heterogeneous tumors .

Preparation Methods

Chemical Synthesis of CWP232291 (Prodrug Precursor)

While direct synthetic routes for CWP232204 are less commonly detailed due to its generation via metabolic conversion, the preparation of CWP232291 is foundational. The synthesis involves:

  • Stepwise organic synthesis of the prodrug molecule, incorporating functional groups that enable its conversion to this compound in vivo.
  • Utilization of standard organic reagents and catalysts to construct the molecular backbone, ensuring stability and bioavailability.
  • Purification through chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve pharmaceutical-grade purity.
  • Characterization by spectroscopic methods (NMR, MS) to confirm molecular structure and purity.

Exact synthetic protocols are proprietary but align with standard small-molecule drug synthesis practices in medicinal chemistry.

Metabolic Conversion to this compound

  • Upon administration (typically intravenous infusion), CWP232291 undergoes enzymatic biotransformation in the serum.
  • The conversion involves hydrolysis or enzymatic cleavage, releasing the active molecule this compound.
  • Pharmacokinetic studies show that this compound appears rapidly in plasma after dosing, with a terminal half-life of approximately 12 hours, indicating efficient metabolic conversion and systemic availability.

Preparation of this compound for Research and Clinical Use

Given that this compound is primarily obtained via metabolic conversion, its direct preparation for research involves:

  • Isolation from biological samples following administration of CWP232291 in animal models or clinical trial subjects.
  • Alternatively, chemical synthesis of this compound can be performed in specialized laboratories for in vitro studies, involving:
    • Synthesis of the active molecular scaffold.
    • Introduction of functional groups critical for biological activity.
    • Purification and verification using analytical techniques.

Quality Control and Analytical Characterization

Data Table: Dose Escalation and Pharmacokinetics in Clinical Trials

Cohort Number of Patients CWP232291 Dose (mg/m²) Dose Increment (%) Notes on PK and Conversion to this compound
1 4 4 Initial low dose; baseline PK established
6 5 33 30 Detectable this compound plasma levels; linear PK
12 6 153 30 Active metabolite half-life ~12 hours; dose-limiting toxicities monitored
14 6 257 30 Maximum tolerated dose (MTD) identified; PK linearity confirmed
15 4 334 30 Highest dose cohort; safety and efficacy data collected

Source: Clinical trial data from phase 1 study of CWP232291 and pharmacokinetics of this compound

Research Findings Related to Preparation and Activity

  • This compound’s preparation via metabolic conversion is crucial for its biological activity; direct administration of this compound is less common due to stability and delivery challenges.
  • The prodrug approach (CWP232291) enhances bioavailability and targeted delivery.
  • Preclinical studies confirm that this compound induces ER stress and apoptosis selectively in cancer cells by modulating β-catenin and survivin expression.
  • Safety and pharmacokinetic profiles support the current preparation and dosing regimens used in clinical trials.

Summary of Preparation Methodology

Preparation Aspect Description
Chemical synthesis Multi-step organic synthesis of prodrug CWP232291 with purification and characterization
Metabolic conversion Enzymatic conversion of CWP232291 to active this compound in serum/plasma
Isolation for research Extraction from biological samples or direct chemical synthesis for in vitro studies
Analytical characterization LC-MS/MS quantification, protein binding, stability, and pharmacokinetic profiling
Quality control Purity assessment, dose escalation safety, and metabolic stability in clinical settings

Q & A

Basic Research Questions

Q. How should researchers formulate a hypothesis for studying CWP232204 in preclinical models?

  • Methodological Answer : Begin by conducting a systematic literature review to identify gaps in understanding this compound's mechanisms or applications. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis's viability. For example, if prior studies suggest this compound modulates a specific signaling pathway, design a hypothesis testing its efficacy in a novel cell line or disease model. Ensure the hypothesis is falsifiable and directly tied to measurable outcomes (e.g., gene expression levels, cytotoxicity assays) .

Q. What are best practices for designing experiments to assess this compound's biological activity?

  • Methodological Answer : Follow the principles of scientific investigation outlined in research methodology guidelines:

Define Variables : Clearly distinguish independent (e.g., this compound dosage) and dependent variables (e.g., apoptosis rate).

Controls : Include positive/negative controls (e.g., known inhibitors or vehicle-treated samples).

Replication : Use triplicate experiments to ensure reproducibility.

Blinding : Implement single/double-blinding where feasible to reduce bias.
Document all procedures in alignment with academic standards for replicability .

Q. How can researchers optimize literature reviews to contextualize this compound within existing studies?

  • Methodological Answer : Use databases like PubMed and Google Scholar with advanced search filters (e.g., publication date, citation count). Extract key findings into a structured table:

StudyMethodologyKey ResultGap Identified
Smith et al. (2023)In vitro kinase assayThis compound inhibits Protein XNo in vivo validation

Synthesize trends using tools like PRISMA flowcharts and cite conflicting findings to justify novel research directions .

Advanced Research Questions

Q. How should contradictory data on this compound's efficacy across studies be analyzed?

  • Methodological Answer : Apply triangulation:

Source Comparison : Compare methodologies (e.g., cell lines, dosage ranges) from conflicting studies.

Statistical Re-analysis : Use meta-analysis tools to aggregate data and identify outliers.

Contextual Factors : Assess differences in experimental conditions (e.g., pH, temperature).
For instance, if Study A reports high cytotoxicity in liver cells but Study B does not, evaluate differences in exposure duration or metabolic activation systems. Publish negative findings transparently to avoid publication bias .

Q. What strategies validate this compound's target specificity in complex biological systems?

  • Methodological Answer : Combine orthogonal assays:

Biochemical Assays : Use surface plasmon resonance (SPR) to measure binding affinity.

Genetic Knockdown : CRISPR/Cas9-mediated gene deletion to confirm target dependency.

Proteomic Profiling : Mass spectrometry to identify off-target interactions.
Cross-validate results with computational docking simulations to predict binding sites. Document all parameters (e.g., buffer composition, instrument calibration) for peer scrutiny .

Q. How can interdisciplinary approaches enhance this compound's translational potential?

  • Methodological Answer : Integrate methodologies from chemistry, bioinformatics, and clinical research:

Structure-Activity Relationship (SAR) : Collaborate with computational chemists to optimize this compound's scaffold.

Omics Integration : Merge transcriptomic data with phenotypic screens to identify biomarkers of response.

Preclinical-Clinical Bridging : Use pharmacokinetic modeling to predict human dosing.
Establish interdisciplinary teams early in the research process to align objectives and methodologies .

Methodological Frameworks and Tools

  • Data Analysis : Use R or Python for statistical modeling (ANOVA, regression) and visualization (ggplot2, Seaborn). Reference open-source repositories for code sharing .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting .
  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use electronic lab notebooks (ELNs) for real-time updates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.